molecular formula C5H4F3N3O2S B13608328 5-Trifluoromethanesulfonylpyrimidin-2-amine

5-Trifluoromethanesulfonylpyrimidin-2-amine

Cat. No.: B13608328
M. Wt: 227.17 g/mol
InChI Key: INDTUXWBICYUEE-UHFFFAOYSA-N
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Description

5-Trifluoromethanesulfonylpyrimidin-2-amine is a chemical compound with the molecular formula C5H4F3N3O2S. It is characterized by the presence of a trifluoromethylsulfonyl group attached to a pyrimidine ring.

Preparation Methods

One common method is the Pd-catalyzed amination reaction, where 2-bromo-5-(trifluoromethyl)pyridine reacts with aromatic amines in the presence of a Pd(dba)2/BINAP catalytic system . This reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve optimization of this synthetic route to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

5-Trifluoromethanesulfonylpyrimidin-2-amine undergoes various chemical reactions, including substitution, oxidation, and reduction. The trifluoromethylsulfonyl group is known for its electron-withdrawing properties, which influence the reactivity of the compound. Common reagents used in these reactions include Selectfluor for fluorination and various palladium catalysts for amination reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications.

Scientific Research Applications

5-Trifluoromethanesulfonylpyrimidin-2-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as anti-inflammatory agents due to their ability to inhibit the expression of certain inflammatory mediators .

Mechanism of Action

The mechanism of action of 5-Trifluoromethanesulfonylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. For example, in anti-inflammatory applications, the compound may inhibit the activity of enzymes involved in the production of inflammatory mediators, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

5-Trifluoromethanesulfonylpyrimidin-2-amine can be compared with other similar compounds, such as 5-fluorouracil and other fluorinated pyrimidines. These compounds share the presence of fluorine atoms, which contribute to their unique chemical properties and applications. Other similar compounds include bis(5-(trifluoromethyl)pyridin-2-yl)amines, which are used in supramolecular chemistry and catalysis .

Properties

Molecular Formula

C5H4F3N3O2S

Molecular Weight

227.17 g/mol

IUPAC Name

5-(trifluoromethylsulfonyl)pyrimidin-2-amine

InChI

InChI=1S/C5H4F3N3O2S/c6-5(7,8)14(12,13)3-1-10-4(9)11-2-3/h1-2H,(H2,9,10,11)

InChI Key

INDTUXWBICYUEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)N)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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